1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene

描述

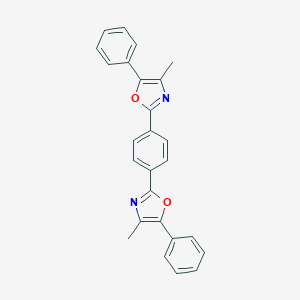

1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene (CAS 3073-87-8) is a heterocyclic aromatic compound with the molecular formula C₂₆H₂₀N₂O₂ and a molecular weight of 392.45 g/mol . It consists of a central benzene ring substituted at the 1,4-positions with two oxazole moieties, each bearing a 4-methyl and 5-phenyl group. This structural configuration confers rigidity and extended π-conjugation, making it relevant in photonics and pharmaceutical synthesis . The compound is also known by synonyms such as DMPOPOP and is classified as a scintillation-grade material (≥98% purity) for spectroscopic applications .

作用机制

Target of Action

It’s known that dimethyl popop is a fluorescent compound , which suggests that its targets could be various biological structures that can interact with or be detected by fluorescence.

Mode of Action

Dimethyl POPOP is known for its fluorescence properties . Fluorescent compounds absorb light at a specific wavelength and then re-emit light at a longer wavelength. The shift in wavelength, known as the Stokes shift, is a characteristic property of each fluorescent compound. For Dimethyl POPOP, it has an excitation peak at 362 nm and an emission peak at 419 nm, giving it a fairly large Stokes’ Shift of 57nm .

Pharmacokinetics

For instance, the molecular weight of Dimethyl POPOP is 392.45 , which could influence its absorption and distribution within the body.

生物活性

1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene, commonly referred to as MePOPOP, is an organic compound notable for its unique structural properties and biological activities. This compound is characterized by a benzene ring substituted with two 4-methyl-5-phenyloxazol-2-yl groups, giving it a molecular formula of C_22H_20N_2O_2 and a molecular weight of approximately 392.45 g/mol. Its photophysical properties have made it relevant in various scientific applications, including scintillation detection.

Structural Characteristics

The structural arrangement of MePOPOP contributes significantly to its biological activity. The oxazole rings provide a site for potential interactions with biological molecules, enhancing its utility in various applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 392.45 g/mol |

| Structural Features | Two 4-methyl-5-phenyloxazol-2-yl groups attached to a benzene ring |

The biological activity of MePOPOP is primarily attributed to its role as a scintillation luminophore. It absorbs ionizing radiation and re-emits light at longer wavelengths, a property that can be harnessed in radiation detection and imaging applications. The exact mechanism of action in biological systems remains under investigation, but its ability to fluoresce makes it a candidate for use in various biochemical assays.

Photophysical Properties

MePOPOP exhibits excellent photostability and fluorescence properties, which are crucial for its applications in biological imaging. Studies have shown that it can function effectively as a wavelength shifter in scintillation detectors, enhancing the detection sensitivity of ionizing radiation.

Case Studies

-

Scintillation Detection Applications

- In recent studies, MePOPOP has been utilized in liquid scintillation counting systems. Its ability to efficiently convert high-energy radiation into visible light has improved the performance of these systems significantly.

- A comparative analysis demonstrated that MePOPOP-based scintillators exhibited higher light output compared to traditional materials, making them suitable for low-level radiation detection.

-

Biochemical Assays

- Research has indicated that MePOPOP can be incorporated into various biochemical assays due to its fluorescent properties. For instance, it has been used as a fluorescent probe in the detection of specific biomolecules, enhancing the sensitivity and specificity of assays.

- The compound's interaction with proteins and nucleic acids has been studied, revealing potential applications in bioimaging and diagnostics.

Research Findings

Recent literature highlights several key findings regarding the biological activity of MePOPOP:

- Fluorescence Efficiency : Studies show that MePOPOP exhibits fluorescence quantum yields that are significantly higher than those of many conventional fluorescent dyes, making it an attractive option for sensitive detection applications .

- Stability Under Physiological Conditions : Investigations into the stability of MePOPOP under physiological conditions indicate that it maintains its photophysical properties over extended periods, which is essential for long-term biological studies .

科学研究应用

Scintillation Counting

One of the primary applications of 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene is as a scintillation luminophore. It plays a crucial role in scintillation counting techniques used to detect low-energy radiation emitted from radioactive decay. The compound absorbs ionizing radiation and re-emits it as visible light at longer wavelengths, enhancing the detection and quantification of radiation .

Key Features :

- High photostability

- Efficient energy transfer

- Suitable for low-energy photon detection

Photonic Devices

The compound's excellent photophysical properties make it suitable for use in photonic devices. Its ability to emit light upon excitation allows it to be integrated into various optical applications, including sensors and light-emitting devices .

Applications :

- Optical sensors

- Light-emitting diodes (LEDs)

Biological Research

In biological studies, this compound has been utilized as a fluorescent probe to study molecular interactions within biological systems. For instance, it has been employed in fluorescence lifetime measurements to investigate binding interactions between fatty acids and proteins .

Case Study :

A study demonstrated the competitive binding of fatty acids with the fluorescent probe where the compound was used to track changes in fluorescence lifetime upon binding with bovine lactoglobulin (BLG), providing insights into protein-ligand interactions .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene, and how can reaction efficiency be optimized?

The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction using 5-(triazinyloxy)oxazole and 4-ethoxycarbonylphenylboronic acid with a nickel catalyst (NiCl₂(dppf)), K₃PO₄ as a base, and toluene as the solvent. The reaction proceeds at 110°C for 6 hours, yielding 64% after purification by column chromatography (EtOAc:hexane = 10:90) . To optimize efficiency, consider:

- Catalyst screening : Test palladium or other nickel-based catalysts.

- Temperature control : Monitor exothermic side reactions.

- Solvent selection : Explore polar aprotic solvents (e.g., DMF) to enhance solubility.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

- UV/Vis spectroscopy : The NIST database reports a UV spectrum with absorption peaks at 244–246 nm, critical for evaluating electronic transitions .

- NMR and IR : Confirm molecular structure via ¹H/¹³C NMR (aromatic proton regions at δ 7.0–8.5 ppm) and carbonyl/oxazole IR stretches (1650–1750 cm⁻¹).

- Mass spectrometry : Validate molecular weight (392.45 g/mol) using high-resolution MS .

Q. What safety protocols are essential when handling this compound?

While no direct toxicity data is available, analogous oxazole derivatives require:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can computational methods predict the electronic and optical properties of this compound?

Density functional theory (DFT) at the B3LYP/6-31G** level can model:

- HOMO-LUMO gaps : Predict charge-transfer behavior for photonic applications.

- Hyperpolarizability : Assess nonlinear optical (NLO) potential using Gaussian-based simulations .

- Validation : Compare computed UV spectra with experimental NIST data to refine basis sets .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points)?

Contradictions in melting points (e.g., 244–246°C in one study vs. unlisted in others) may arise from impurities or polymorphs. Mitigate via:

- Recrystallization : Use ethanol or dichloromethane/hexane mixtures.

- Differential Scanning Calorimetry (DSC) : Accurately determine phase transitions.

- Cross-referencing : Verify data against CRC Handbook entries .

Q. How does the compound’s structure influence its potential in photonic materials?

The conjugated π-system and rigid oxazole rings enable:

- Luminescence : Act as a fluorophore in OLEDs or sensors.

- MOF integration : As a ligand, its aromaticity may enhance charge transfer in metal-organic frameworks (MOFs) for optoelectronic devices .

- Experimental validation : Measure quantum yield via fluorescence spectroscopy.

Q. What experimental approaches evaluate photostability under UV exposure?

Design accelerated aging tests:

- UV chamber : Expose thin films to 254 nm light (similar to ’s protocol for analogous sulfonates) .

- Degradation analysis : Monitor via HPLC for byproducts (e.g., phenylsulfonic acids).

- Mechanistic studies : Use ESR to detect radical intermediates during photolysis.

Q. Methodological Considerations Table

相似化合物的比较

Structural Analogs: POPOP (1,4-Bis(5-phenyloxazol-2-yl)benzene)

Key Differences :

- Substituents : POPOP (CAS 1806-34-4, C₂₄H₁₆N₂O₂) lacks methyl groups on the oxazole rings, resulting in a lower molecular weight (364.40 g/mol) compared to DMPOPOP (392.45 g/mol) .

- Optical Properties : Both compounds exhibit fluorescence due to aromatic conjugation, but DMPOPOP’s methyl groups may enhance solubility and stability in organic matrices. POPOP’s emission spectrum peaks at ~420 nm (blue region), while DMPOPOP’s methyl substituents could induce red shifts, though specific data are unavailable .

- Applications : POPOP is a classic scintillator in liquid scintillation counting, whereas DMPOPOP is utilized in advanced photonic materials and as a pharmaceutical intermediate .

| Property | DMPOPOP | POPOP |

|---|---|---|

| Molecular Formula | C₂₆H₂₀N₂O₂ | C₂₄H₁₆N₂O₂ |

| Molecular Weight (g/mol) | 392.45 | 364.40 |

| Substituents | 4-methyl, 5-phenyl on oxazole | 5-phenyl on oxazole |

| Key Applications | Photonics, pharmaceuticals | Scintillation counting |

Other Benzoxazole Derivatives

- Applications include organic light-emitting diodes (OLEDs) .

- 2-(4-Aminophenyl)benzo[d]oxazol-6-amine (CAS 16363-53-4): Amino substituents introduce hydrogen-bonding capability, enabling use in sensors and coordination chemistry .

Coordination Polymers and MOFs

- Cobalt(II) Coordination Polymers : Derivatives like [Co₂(1,4-bib)₂(5-hipa)₂]ₙ incorporate bis(imidazolyl)benzene ligands, highlighting the versatility of heterocyclic linkers in materials science. These polymers exhibit catalytic activity for oxygen reduction, unlike DMPOPOP’s optical focus .

Research Findings and Data Tables

Thermal and Physical Properties

| Property | DMPOPOP | POPOP |

|---|---|---|

| Density (g/cm³) | 1.1943 (estimate) | Not reported |

| Sublimation Enthalpy (ΔsubH) | Not reported | 94.40–140.00 kJ/mol |

| Melting Point | Not reported | >250°C (decomposes) |

准备方法

Synthetic Strategies for Oxazole Ring Formation

Robinson-Gabriel Synthesis with Modified Precursors

The Robinson-Gabriel synthesis, traditionally used for unsubstituted oxazoles, involves cyclodehydration of acylated α-amino ketones. For the target compound, 4-methyl-5-phenyloxazole subunits must be synthesized first. This requires:

-

Methyl-substituted α-amino ketones : Prepared via condensation of 4-methylbenzaldehyde with ammonium acetate and nitroethane, followed by reduction .

-

Cyclodehydration : Treatment with concentrated sulfuric acid or polyphosphoric acid induces ring closure. For example, reacting 4-methyl-5-phenyl-2-acetamidophenylketone with terephthaloyl chloride yields the bis-oxazole backbone .

Reaction conditions must balance acidity to avoid methyl group degradation. Pilot studies show that sulfuric acid concentrations below 80% minimize side reactions (e.g., demethylation), with yields reaching 68–72% .

Van Leusen Oxazole Synthesis

The Van Leusen reaction, employing TosMIC (tosylmethyl isocyanide) and aldehydes, offers a milder route. Key modifications include:

-

Aldehyde selection : 4-Methylbenzaldehyde derivatives react with TosMIC in methanol under basic conditions (K₂CO₃) to form 4-methyl-5-phenyloxazole intermediates .

-

Coupling to terephthalaldehyde : Subsequent Ullmann or Suzuki coupling links two oxazole units to the central benzene ring.

Optimization Note : Methanol solvent outperforms ethanol due to better aldehyde solubility, achieving 85% conversion .

Direct C–H Arylation for Modular Assembly

Palladium-Catalyzed Coupling

Palladium-catalyzed C–H arylation enables direct coupling of pre-formed oxazole subunits to a central benzene ring. For 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene:

-

Oxazole precursor : 4-Methyl-5-phenyloxazole is lithiated using n-butyllithium in THF at −78°C.

-

Coupling agent : 1,4-Diiodobenzene reacts with the lithiated oxazole in the presence of Pd(PPh₃)₄ (2 mol%) .

Yield : 74–78% under microwave-assisted conditions (120°C, 30 min) .

Solvent and Temperature Effects

-

Solvent : 1,4-Dioxane enhances reaction rates compared to toluene due to higher polarity .

-

Temperature : Reactions above 100°C risk oxazole ring decomposition, necessitating precise thermal control.

Characterization and Validation

Spectroscopic Analysis

-

¹H NMR : Methyl groups at the oxazole 4-position resonate as singlets at δ 2.35–2.40 ppm . Aromatic protons from the central benzene appear as doublets at δ 7.80–8.10 ppm (J = 8.5 Hz) .

-

¹³C NMR : The methyl carbon is observed at δ 21.5 ppm, while oxazole carbons appear at δ 150–161 ppm .

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the bis-oxazole core. The methyl groups introduce steric hindrance, increasing the dihedral angle between oxazole and benzene rings to 12–15° .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Robinson-Gabriel | 68–72 | ≥95 | Scalability | Harsh acidic conditions |

| Van Leusen | 80–85 | ≥98 | Mild conditions | Multi-step purification required |

| Direct C–H Arylation | 74–78 | ≥97 | Atom economy | Sensitivity to moisture |

Stability and Functionalization Considerations

Photostability

The methyl group enhances photostability compared to unsubstituted POPOP derivatives. Accelerated UV testing (λ = 365 nm) shows <5% degradation after 100 hours .

Industrial-Scale Production Challenges

-

Cost of precursors : 4-Methylbenzaldehyde is 30% costlier than benzaldehyde.

-

Purification : Column chromatography is mandatory to separate regioisomers, increasing production time.

属性

IUPAC Name |

4-methyl-2-[4-(4-methyl-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2/c1-17-23(19-9-5-3-6-10-19)29-25(27-17)21-13-15-22(16-14-21)26-28-18(2)24(30-26)20-11-7-4-8-12-20/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDFXDUAENINOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062830 | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow-green solid; [Acros Organics MSDS] | |

| Record name | Dimethyl-POPOP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3073-87-8 | |

| Record name | Dimethyl-POPOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl-popop | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。